Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate
Description
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate is a piperidine derivative featuring a hydroxyamino group at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nitrofuran-based antimicrobial agents and other bioactive molecules .
Synthesis: The compound is synthesized via the reaction of tert-butyl 4-cyano-piperidine-1-carboxylate with hydroxylamine (NH$_2$OH) in a methanol-water mixture. This method yields white crystalline solids with high purity (76–92% yield) and melting points ranging from 134–198.5°C. Structural confirmation is achieved through $^1$H/$^13$C NMR and high-resolution mass spectrometry (HRMS) .
Applications: Its hydroxyamino group enables participation in hydrogen bonding and coordination chemistry, making it valuable for designing enzyme inhibitors or metal-chelating therapeutics.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h8,11,14H,4-7H2,1-3H3 |
InChI Key |
RTSWLDSIKAPSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate
Overview
The synthesis of this compound generally involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxyamino functionality at the 4-position of the piperidine ring. The process typically requires careful control of reaction conditions to ensure high purity and yield.
Stepwise Synthetic Route
Step 1: Synthesis of 1-Boc-4-aminopiperidine
A key intermediate in the synthesis is 1-Boc-4-aminopiperidine, which can be prepared via the following method:
- Starting materials: 4-piperidyl urea, triethylamine, distilled water, di-tert-butyl dicarbonate (Boc anhydride).
- Procedure:
- In a 1 L three-necked flask, dissolve 50 g of 4-piperidyl urea in 100 mL distilled water and add 50 g triethylamine. Stir the mixture at 20-25 °C.
- Slowly add 78-80 g di-tert-butyl dicarbonate dropwise and stir for 8-10 hours at room temperature to form 1-Boc-4-piperidyl urea.
- Adjust the pH to 6-7 using 20% hydrochloric acid.
- Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate the organic phase.
- Add acetone (100-150 g) and crystallize at 0-2 °C for 10-12 hours to obtain white crystalline 1-Boc-4-piperidyl urea with purity >95%.
Step 2: Conversion to 1-Boc-4-aminopiperidine
- Reagents: Sodium hydroxide (40-60%), bromine, dilute hydrochloric acid, chloroform, sherwood oil (mineral oil).
- Procedure:
- In a 1 L flask, add 198-200 mL sodium hydroxide solution below 25 °C.
- Slowly add 60-80 g bromine under stirring.
- Add 50 g of 1-Boc-4-piperidyl urea prepared above and reflux the mixture for 3-5 hours.
- Cool to room temperature and adjust pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C.
- Extract with chloroform, dry, and concentrate the organic phase.
- Add 50-100 mL sherwood oil and crystallize at -2 °C.
- Filter to obtain white crystalline 1-Boc-4-aminopiperidine with purity >98% and melting point ~51 °C.
This method is advantageous due to the availability of raw materials, simplicity, high yield, low cost, good selectivity, and suitability for industrial scale-up. The product is stable and meets pharmaceutical intermediate standards.
Hydroxyamination to Form this compound
While the above method details the preparation of 1-Boc-4-aminopiperidine, the hydroxyamino derivative is typically synthesized by further functionalizing the 4-amino group to a hydroxyamino group (-NHOH). This transformation is achieved by selective oxidation or hydroxylamine substitution reactions under controlled conditions.
Although explicit detailed procedures for this compound are less frequently disclosed in open literature, typical approaches include:
- Oxidation of 1-Boc-4-aminopiperidine: Using mild oxidizing agents such as hydroxylamine derivatives or N-hydroxy reagents to convert the amino group to hydroxyamino.
- Direct substitution: Reacting 1-Boc-4-chloropiperidine with hydroxylamine under basic conditions to substitute chlorine with hydroxyamino.
Patent literature and research articles suggest that the Boc protecting group remains intact during these transformations, preserving the piperidine nitrogen protection.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reactants/Conditions | Reaction Time | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection (Step 1) | 4-piperidyl urea, triethylamine, Boc anhydride | 8-10 h | 20-25 °C | ~75 | >95 | Crystallization from acetone at 0-2 °C |
| Bromination & amine formation (Step 2) | 1-Boc-4-piperidyl urea, NaOH, bromine, HCl, chloroform | 3-5 h | Reflux, then 0-5 °C | 80-90 | >98 | Crystallization in sherwood oil at -2 °C |
Research Findings and Analysis
- The method described in patent CN104628627A demonstrates a robust, scalable route to 1-Boc-4-aminopiperidine with high purity and yield, suitable for pharmaceutical intermediate production.
- The use of di-tert-butyl dicarbonate for Boc protection is a well-established method, providing stable protection for the piperidine nitrogen during subsequent reactions.
- Bromine-mediated conversion of the urea intermediate to the amine is efficient, with careful pH control critical to maximize yield and purity.
- Although direct preparation methods for the hydroxyamino derivative are less commonly detailed, the hydroxyamination step is typically achieved by oxidation or substitution on the 4-amino intermediate, maintaining the Boc protection.
- The process is compatible with industrial scale-up due to the use of inexpensive reagents, straightforward operations, and reproducible crystallization steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Features
The structural diversity of tert-butyl piperidine-1-carboxylate derivatives arises from variations in the 4-position substituent. Key examples include:
Physical and Spectral Properties
Data Table: Comparative Overview
Biological Activity
Tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring with a hydroxyamino group and a tert-butyl ester. This configuration is significant for its biological interactions and pharmacokinetic properties.
Research indicates that compounds containing piperidine moieties often interact with various biological targets, including enzymes and receptors. This compound has been studied for its role in modulating signaling pathways associated with inflammation and cell death:
- NLRP3 Inhibition : Preliminary studies suggest that similar piperidine derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced IL-1β release, a key cytokine in inflammatory processes .
- Antioxidant Properties : The hydroxyamino group may contribute to antioxidant activity, potentially protecting cells from oxidative stress, which is implicated in various diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability : Assays indicate that the compound can enhance cell viability in certain conditions, suggesting a protective role against cytotoxic agents.
- Cytokine Modulation : The compound has shown promise in modulating cytokine levels, particularly IL-6 and TNF-alpha, which are critical in inflammatory responses.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes .
- Neuroprotective Effects : Research on neurodegenerative disease models indicates that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React piperidine derivatives with tert-butyl chloroformate under anhydrous conditions, followed by hydroxylamine functionalization. Use triethylamine as a base to facilitate carbamate formation .
- Route 2 : Employ Grignard reagents (e.g., ethylmagnesium bromide) with N-protected piperidones in tetrahydrofuran (THF) under strict anhydrous conditions. Optimize reaction time (typically 12–24 hours) and temperature (0°C to room temperature) to minimize side reactions .
- Key Factors : Solvent choice (e.g., THF vs. toluene), base strength, and moisture exclusion critically impact yield. For example, THF enhances nucleophilicity, while toluene improves thermal stability for high-temperature steps .
Q. What purification techniques are effective for isolating this compound?
- Methodology :
- Silica Gel Chromatography : Use gradient elution (hexane/ethyl acetate) to separate the product from unreacted starting materials. Adjust solvent polarity based on TLC monitoring (Rf = 0.3–0.5) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity. Monitor melting points (if available) to confirm consistency with literature .
- Challenges : Hydroxyamino groups may complicate purification due to hydrogen bonding; pre-derivatization (e.g., acetylation) can improve chromatographic resolution .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Respiratory Protection : Use NIOSH-certified respirators (e.g., P95 for particulates, OV/AG/P99 for organic vapors) during synthesis or high-exposure tasks .
- Dermal Protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent skin absorption. Immediate decontamination with soap/water is required upon contact .
- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. For spills, use inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodology :
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-alkylated derivatives or hydrolysis products). Adjust stoichiometry (e.g., 1.2:1 molar ratio of hydroxylamine to precursor) to suppress side reactions .
- Temperature Control : Maintain low temperatures (–10°C to 0°C) during nucleophilic additions to reduce epimerization or oxidation .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation and reduce reaction time, thereby limiting degradation .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Experimental Validation : Conduct differential scanning calorimetry (DSC) to determine precise melting points. Compare results against conflicting literature to identify methodological discrepancies (e.g., heating rates) .
- Solubility Profiling : Use shake-flask methods with HPLC quantification to measure solubility in polar (e.g., DMSO) and non-polar solvents (e.g., hexane). Note discrepancies arising from polymorphic forms .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions often hydrolyze the tert-butyl group, explaining variability in reported stability .
Q. What strategies validate the stereochemical purity of this compound in enantioselective synthesis?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to confirm absolute configuration .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly for biologically active derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
